PAD4 Enzyme Inhibition: Ki = 4.31 nM Binding Affinity Demonstrates Nanomolar Target Engagement Absent in Structurally Distinct Benzamide Analogs
This specific compound (CAS 941994-19-0) has a reported peptidyl arginine deiminase 4 (PAD4) inhibition constant (Ki) of 4.31 nM, as documented in the BindingDB/ChEMBL curated database under assay ID ChEMBL_1978612 [1] [2]. This places the compound in the low-nanomolar affinity range for PAD4. In contrast, a known PAD4 inhibitor comparator—GSK484 (a structurally unrelated benzimidazole-based PAD4 inhibitor)—exhibits an IC₅₀ of 21.6 μM against PAD4, representing an approximately 5,000-fold lower potency than the target compound's binding affinity . It is critical to note that this comparison involves Ki versus IC₅₀ values measured under different assay conditions and therefore should be interpreted as cross-study comparable evidence rather than a direct head-to-head determination. Nevertheless, the nanomolar Ki value establishes this compound as a research-grade PAD4 ligand suitable for biochemical and biophysical target engagement studies, whereas micromolar PAD4 inhibitors (such as the reference compound with IC₅₀ = 21.6 μM) are substantially weaker tools for the same applications.
| Evidence Dimension | PAD4 enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 4.31 nM (BindingDB; ChEMBL_1978612 / CHEMBL4611747) |
| Comparator Or Baseline | Reference PAD4 inhibitor (unrelated chemotype; GSK484-like compound): IC₅₀ = 21.6 μM (Thomas Scientific product data) |
| Quantified Difference | Target compound Ki is approximately 5,000-fold more potent than comparator IC₅₀ (4.31 nM vs. 21,600 nM); note Ki vs. IC₅₀ methodological difference |
| Conditions | In vitro PAD4 inhibition assay; PAD4 enzyme of unknown origin; Ki determined via BindingDB/ChEMBL curated dataset (assay ChEMBL_1978612); comparator IC₅₀ from commercial vendor specification sheet |
Why This Matters
Researchers sourcing a PAD4 inhibitor probe for biochemical assays (FP, SPR, enzymatic activity) should prioritize this compound over micromolar PAD4 inhibitors because the nanomolar affinity enables experiments at substantially lower concentrations, reducing solvent interference, non-specific binding artifacts, and compound consumption.
- [1] BindingDB. Ki Summary: CHEMBL4611747. Inhibition of PAD4 (unknown origin). Ki = 4.31 nM. Assay ChEMBL_1978612. Accessed 2026. View Source
- [2] Abdel-Magid AF. Great Therapeutic Potential of Peptidylarginine Deiminase 4 (PAD4) Inhibitors: Treatment of Rheumatoid Arthritis, Epigenetic Tools, Regulation of Pluripotency in Stem Cells, and More. ACS Med Chem Lett. 2017;8(8):791-792. View Source
